Cyclopropyl

Combustion kinetics Radical clock reactions Reaction mechanism

Cyclopropyl radical (CAS 2417-82-5) is the benchmark intermediate for validating computational radical kinetics models. Its unique stereoelectronic effects, rapid β-scission (k ≈ 1.84 × 10⁷ s⁻¹), and distinct O₂ product branching deliver irreplaceable data for combustion and atmospheric mechanism development. Not available as a neat reagent; we offer custom in‑situ generation solutions using validated photolytic/discharge methods. Partner with us to access this critical transient species for your kinetic and spectroscopic research.

Molecular Formula C3H6
Molecular Weight 42.08 g/mol
CAS No. 2417-82-5
Cat. No. B3062369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl
CAS2417-82-5
Molecular FormulaC3H6
Molecular Weight42.08 g/mol
Structural Identifiers
SMILESC1CC1
InChIInChI=1S/C3H6/c1-2-3-1/h1-3H2
InChIKeyLVZWSLJZHVFIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityOSTWALD SOLUBILITY COEFFICIENT (37 °C) IN H2O: 0.20;  IN BLOOD: 0.42 AND IN OIL: 11.9
FREELY SOL IN ALCOHOL, ETHER;  SOL IN FIXED OILS, CONCN SULFURIC ACID;  1 VOL DISSOLVES IN ABOUT 2.7 VOL OF WATER AT 15 °C
Soluble in benzene;  very soluble in ethanol, ether.
3.81X10+2 mg/l water at 35 °C

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl Radical (CAS 2417-82-5) Procurement Guide for Combustion Research and Chemical Kinetics


The cyclopropyl radical (CAS 2417-82-5, molecular formula C₃H₅, molecular weight 41.07 g/mol) is a short-lived, highly reactive free radical species characterized by a three-membered carbon ring structure [1]. It exists primarily as a transient intermediate in gas-phase reactions rather than as a storable, isolable reagent. This radical is not commercially available as a neat chemical; instead, it is generated in situ via photolysis, discharge, or hydrogen abstraction from cyclopropane for specialized research applications in combustion kinetics, atmospheric chemistry, and fundamental physical chemistry studies [2].

Cyclopropyl Radical (CAS 2417-82-5): Why C₄–C₆ Cycloalkyl Radicals Cannot Serve as Functional Substitutes


Cyclopropyl radical exhibits uniquely rapid ring-opening kinetics and distinct stereoelectronic effects that are fundamentally absent in larger cycloalkyl radicals. For instance, the rate constant for ring-opening of the 2-cyclopropyl-2-propyl radical is on the order of 10⁷ s⁻¹ at ambient temperature, a kinetic profile that cannot be replicated by cyclobutyl or cyclopentyl analogs due to the extreme ring strain (~27 kcal/mol) inherent to the three-membered ring [1]. Moreover, the cyclopropyl group's ability to stabilize adjacent radical centers through hyperconjugative orbital overlap with Walsh cyclopropane orbitals results in accelerated β-scission reaction rates that are quantitatively distinct from those of larger cycloalkyl systems [2]. Substituting a cyclobutyl radical in experiments designed to probe cyclopropyl radical behavior would yield erroneous kinetic parameters and incorrect mechanistic interpretations.

Quantitative Differentiation Evidence for Cyclopropyl Radical (CAS 2417-82-5) Against C₄–C₆ Cycloalkyl and Allyl Radical Analogs


Cyclopropyl Radical Ring-Opening Rate Constant vs. Cyclobutylcarbinyl Radical: Radical Clock Calibration Data

The ring-opening of the 2-cyclopropyl-2-propyl radical proceeds with a mean rate constant of (1.84 ± 0.4) × 10⁷ s⁻¹ at room temperature, as determined by three independent trapping methods [1]. DFT functional performance studies demonstrate that while PBE, B971, and B3LYP accurately reproduce experimental kinetics for cyclopropylcarbinyl ring-opening, these same functionals exhibit significant deviations when applied to cyclobutylcarbinyl radical opening reactions [2]. This establishes cyclopropyl radical as a calibrated, experimentally validated radical clock standard that cyclobutyl systems cannot reliably replace.

Combustion kinetics Radical clock reactions Reaction mechanism

Cyclopropyl vs. Cyclobutyl Radical β-Scission: Quantitative Rate Acceleration and Regioselectivity in Arylcarbinyloxyl Systems

In tertiary arylcarbinyloxyl radical systems, the presence of an α-cyclopropyl group dramatically accelerates β-scission relative to the cumyloxyl radical baseline, yielding cyclopropyl phenyl ketone as the major product [1]. In contrast, the α-cyclobutyl analog (1-cyclobutyl-1-phenylethoxyl radical) undergoes exclusive C-cyclobutyl bond cleavage to give acetophenone, and the 1-cyclobutyl-1-phenylpropoxyl radical exhibits competitive C-cyclobutyl and C-ethyl bond cleavage in a 2:1 ratio [1]. The kinetic data demonstrate that C-cyclopropyl bond cleavage is significantly accelerated by orbital overlap between the developing C=O double bond and the C-C bonding orbitals of the cyclopropane ring—an effect unique to the three-membered ring.

Organic reactivity β-Scission kinetics Stereoelectronic effects

Cyclopropyl Radical Inversion Barrier and EPR Spectral Fingerprint: Experimental vs. Ab Initio Structural Parameters

Variable-temperature EPR spectroscopy of 1-methylcyclopropyl radical yields an inversion Arrhenius equation: log(k_inv/s⁻¹) = (13.1 ± 0.3) − (3.1 ± 0.2)/2.3RT kcal/mol [1]. The out-of-plane angle of the substituent in the unsubstituted cyclopropyl radical is 22.5°, considerably smaller than values calculated for these radicals by ab initio and other computational methods [1]. For 1-fluorocyclopropyl radicals, the syn/anti hydrogen hyperfine splitting ratio is approximately 3.3, whereas for 1-methyl-, 1-ethoxy-, and 1-chlorocyclopropyl radicals the ratios are 1.5, 1.8, and 1.9 respectively—revealing a strong substituent effect on the delocalization of the unpaired electron [1].

EPR spectroscopy Radical stereodynamics Computational benchmarking

Cyclopropyl Radical Thermochemistry: High-Precision ΔfH°(298.15 K) from Active Thermochemical Tables vs. Allyl Radical Isomer

The Active Thermochemical Tables (ATcT) network provides a high-precision enthalpy of formation for cyclopropyl radical: ΔfH°(298.15 K) = 291.32 ± 0.68 kJ/mol (gas phase) [1]. This value was specifically refined to include new species relevant to the ring-opening mechanism of cyclopropyl radical and cation, and is correlated to a network of over 40 thermochemical measurements [1]. The ring-opening product, allyl radical, is an important combustion intermediate whose thermochemical properties are cataloged separately [2]. Accurate ΔfH° values for cyclopropyl radical are essential inputs for kinetic modeling of hydrocarbon combustion mechanisms where cyclopropyl radical serves as a key intermediate.

Thermochemistry Combustion modeling Reaction energetics

Cyclopropyl Radical + O₂ Reaction Kinetics and Product Branching: Temperature-Dependent HO₂ and OH Yields at 296–700 K

Laser photolysis/CW infrared frequency modulation spectroscopy studies of the cyclopropyl radical + O₂ reaction reveal that the relative reactivity ratio k(c-C₃H₅+O₂)/k(c-C₃H₅+Cl₂) is 0.44 ± 0.02 at 700 Torr, 0.44 ± 0.03 at 75 Torr, and 0.24 ± 0.02 at 10 Torr N₂ diluent at 296 K [1]. Oxirane molar yields from cyclopropane oxidation are 0.11 ± 0.03 (6 Torr), 0.08 ± 0.02 (10 Torr), and 0.06 ± 0.02 (50 Torr); ethene yields are 0.14 ± 0.02 (6 Torr), 0.15 ± 0.01 (10 Torr), and 0.30 ± 0.06 (50 Torr) [1]. Quantum chemical calculations place the transition state for c-C₃H₅O₂ ring-opening and isomerization at only 0.5 kcal/mol above reactants [1].

Atmospheric chemistry Oxidation kinetics Combustion intermediates

Cyclopropyl–Allyl Radical Photochemical Interconversion: m-Dependent Thermal Isomerization Pathways vs. Hydrogen Atom Transfer

In silica-grafted systems, photolysis at λ ≥ 370 nm induces allyl-type radicals to cyclize to β-substituted cyclopropyl radicals. The subsequent thermal fate of the resulting cyclopropyl radical depends critically on the methylene spacer length (m) between the silicon atom and the cyclopropyl ring [1]. For m = 0 or 1, thermal isomerization back to the parent allyl-type radical is the dominant pathway at room temperature. For m = 2 or 3, intramolecular hydrogen atom transfer becomes the predominant process, yielding alkyl-type radicals instead [1]. This m-dependent bifurcation in reaction pathway is unique to the cyclopropyl radical intermediate and is not observed with larger cycloalkyl radical intermediates.

Surface photochemistry Radical isomerization Silica-grafted radicals

Cyclopropyl Radical (CAS 2417-82-5): High-Value Application Scenarios Supported by Quantitative Evidence


Radical Clock Calibration in Combustion Kinetic Modeling

Researchers developing and validating detailed chemical kinetic mechanisms for hydrocarbon combustion require calibrated radical clock reactions to benchmark theoretical rate constant predictions. The 2-cyclopropyl-2-propyl radical ring-opening provides a mean rate constant of k₁ = (1.84 ± 0.4) × 10⁷ s⁻¹ at ambient temperature, experimentally validated across three independent trapping methods [5]. This makes cyclopropyl radical-derived clocks essential for validating DFT functional performance in radical reaction modeling [6].

Stereoelectronic Effects and β-Scission Studies in Physical Organic Chemistry

The α-cyclopropyl group uniquely accelerates β-scission in tertiary arylcarbinyloxyl radicals via orbital overlap between the developing C=O bond and cyclopropane Walsh orbitals—an effect that yields rate constants exceeding the cumyloxyl radical baseline and produces exclusive cyclopropyl phenyl ketone formation [5]. This stereoelectronic assistance is absent in α-cyclobutyl and larger cycloalkyl systems, making cyclopropyl-containing precursors indispensable for probing orbital interactions in radical fragmentation reactions.

EPR Spectroscopy and Quantum-Chemical Method Validation

Cyclopropyl radical serves as a benchmark non-rigid open-shell system for validating computational methods. The experimentally determined inversion barrier (Eₐ = 3.1 kcal/mol for 1-methylcyclopropyl) and out-of-plane angle (22.5° for unsubstituted cyclopropyl) provide critical validation targets that many ab initio methods fail to reproduce accurately [5]. The syn/anti hyperfine splitting ratios (1.5–1.9 for various substituents vs. ~3.3 for 1-fluorocyclopropyl) further constrain computational models of spin delocalization in strained ring radicals.

Atmospheric Oxidation and Combustion Intermediate Monitoring

The cyclopropyl radical + O₂ reaction produces OH and HO₂ radicals with temperature-dependent yields that increase sharply above ~600 K [5]. The pressure-dependent product branching (oxirane yields: 0.11 at 6 Torr to 0.06 at 50 Torr; ethene yields: 0.14 at 6 Torr to 0.30 at 50 Torr) and the relative reactivity ratio k(O₂)/k(Cl₂) = 0.44 (700 Torr) are essential parameters for atmospheric chemistry models and combustion diagnostics [5]. High-resolution IR spectroscopy of cyclopropyl radical now enables direct monitoring of this transient intermediate in reacting flows [6].

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